A Technical Guide to 2-Cyano-2-(hydroxyimino)acetamide: Properties, Synthesis, and Applications
A Technical Guide to 2-Cyano-2-(hydroxyimino)acetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-2-(hydroxyimino)acetamide is an organic compound with the chemical formula C₃H₃N₃O₂.[1][2] It is a key intermediate in the synthesis of various organic molecules, most notably in the agrochemical industry for the production of fungicides.[3] This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, its reactivity, and its role in the development of biologically active compounds.
Synonyms: (2E)-2-cyano-2-hydroxyiminoacetamide, (2Z)-2-cyano-2-hydroxyiminoacetamide, 2-Cyano-2-oximinoacetamide[2][4] CAS Number: 3849-20-5[1][2][4]
Physicochemical Properties
The physical and chemical properties of 2-Cyano-2-(hydroxyimino)acetamide are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₃H₃N₃O₂ | [1][2][4] |
| Molecular Weight | 113.08 g/mol | [1][2] |
| Melting Point | 183 °C (decomposes) | [4] |
| Boiling Point | 321.5 °C at 760 mmHg | [4] |
| Density | 1.54 g/cm³ | [4] |
| pKa | 7.96 ± 0.10 (Predicted) | [4] |
| LogP | -0.47422 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Flash Point | 148.3 °C | [4] |
| Vapor Pressure | 2.37E-05 mmHg at 25°C | [4] |
Synthesis of 2-Cyano-2-(hydroxyimino)acetamide
The primary method for synthesizing 2-Cyano-2-(hydroxyimino)acetamide is through the nitrosation of 2-cyanoacetamide. This reaction involves treating 2-cyanoacetamide with a nitrite salt, such as sodium nitrite, in the presence of an acid.[3]
General Synthesis Pathway
The overall reaction for the synthesis of 2-Cyano-2-(hydroxyimino)acetamide is depicted below.
Caption: General synthesis pathway for 2-Cyano-2-(hydroxyimino)acetamide.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-Cyano-2-(hydroxyimino)acetamide, based on established procedures.[3]
Materials:
-
2-Cyanoacetamide
-
Sodium nitrite
-
Water
-
6N Hydrochloric acid (HCl)
-
Ice bath
Procedure:
-
Dissolution of Reactants: In a suitable reaction vessel, dissolve 420 parts of 2-cyanoacetamide and 363 parts of sodium nitrite in 700 parts of water.
-
Temperature Control: Maintain the temperature of the solution at 50°C.
-
Acid Addition: Over a period of 2 hours, slowly add 27.5 parts of 6N HCl to the reaction mixture. Following this, add another 440 parts of 6N HCl over an additional 2 hours.
-
Reaction Maintenance: Hold the reaction at 50°C for 2 hours. The pH of the medium should be between 4 and 5.7 at the end of the reaction. The resulting mixture will contain 2-cyano-2-(hydroxyimino)acetamide in both its free oxime and sodium salt forms.
-
Product Isolation (as free oxime):
-
Cool the solution to 10-25°C.
-
Add concentrated HCl until a pH of 2 is reached.
-
The free oxime will precipitate out of the solution.
-
Isolate the product by filtration.
-
Chemical Reactivity and Applications
2-Cyano-2-(hydroxyimino)acetamide is a versatile intermediate that can undergo further reactions, such as alkylation and acylation, at the hydroxyl group of the oxime.[3] This reactivity is key to its primary application as a precursor in the synthesis of fungicides.[3]
Role in Fungicide Synthesis
A notable application of 2-Cyano-2-(hydroxyimino)acetamide is in the production of the fungicide Cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea). The synthesis involves the methylation of the oxime group of 2-Cyano-2-(hydroxyimino)acetamide.
Caption: Synthesis of Cymoxanil from 2-Cyano-2-(hydroxyimino)acetamide.
Biological Activity of Derivatives
While 2-Cyano-2-(hydroxyimino)acetamide itself is primarily an intermediate, its derivatives have shown significant biological activity. For instance, N-benzyl-α-cyanoacetamide derivatives have demonstrated efficacy as systemic fungicides against rice blast (Magnaporthe grisea).[5] The mechanism of action for some of these fungicides involves the inhibition of melanin biosynthesis in the fungi, which is a crucial process for the pathogen's ability to penetrate the host plant.[5]
The general mechanism of action for derivatives of this compound often involves the interaction of the cyano and hydroxyimino groups with the active sites of enzymes, leading to their inhibition.[6]
Caption: General mechanism of action for fungicide derivatives.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Cyano-2-(hydroxyimino)acetamide is classified as toxic if swallowed and causes serious eye irritation.[1][2] Appropriate personal protective equipment should be used when handling this compound.
References
- 1. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 4. 2-Cyano-2-(hydroxyimino)acetamide|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl- | 70791-85-4 | Benchchem [benchchem.com]
